2,4-Diamino-6-diethylamino-1,3,5-triazine
Description
Significance of the 1,3,5-Triazine (B166579) Scaffold in Chemical Science
The significance of the 1,3,5-triazine scaffold is multifaceted, stemming from its unique structural and electronic properties. The planar, aromatic nature of the ring, combined with its electron-deficient character, allows for controlled, sequential reactions, particularly nucleophilic aromatic substitutions. This predictable reactivity has enabled chemists to synthesize a diverse library of derivatives with finely tuned properties for a wide range of applications.
The study of 1,3,5-triazines, also known as s-triazines (symmetric triazines), dates back to the 19th century. However, the field gained significant momentum in the mid-20th century. A pivotal moment in triazine research was the discovery of their potent herbicidal properties by J.R. Geigy Ltd. in 1952, which led to the commercial introduction of simazine (B1681756) in 1957. researchgate.netresearchgate.net This discovery opened the floodgates for extensive research into triazine derivatives, leading to the development of a major class of agrochemicals. The foundational synthesis route often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and readily available precursor. rsc.orgwikipedia.orgwikipedia.org The temperature-dependent differential reactivity of the chlorine atoms on cyanuric chloride allows for the sequential and controlled substitution with various nucleophiles, a principle that has been fundamental to the synthesis of a vast number of triazine derivatives. rsc.org
The versatility of the 1,3,5-triazine scaffold has led to its use in numerous applications beyond its initial role in agriculture.
In Agriculture: Triazine derivatives, most notably atrazine (B1667683) and simazine, have been cornerstones of weed control for decades. researchgate.netresearchgate.net Their mechanism of action involves the inhibition of photosynthesis at the photosystem II (PSII) complex in susceptible plants. researchgate.netchemicalbook.comteamchem.coresearchgate.net By binding to the D1 protein of the PSII reaction center, they block the electron transport chain, halting energy production and ultimately leading to the death of the weed. researchgate.netteamchem.coresearchgate.net Their effectiveness, broad-spectrum control, and crop selectivity, particularly in corn, have made them vital tools in modern agriculture. teamchem.co
In Advanced Materials: The rigid and planar structure of the 1,3,5-triazine ring, along with its thermal stability, makes it an ideal component for advanced materials.
Polymers: Triazine derivatives are used to create highly cross-linked polymers and resins, such as melamine (B1676169) resins, which are known for their durability and heat resistance. wikipedia.org The scaffold is also used to construct more complex polymeric architectures, including linear, branched, and hyper-branched polymers for various applications. rsc.orgrsc.orgresearchgate.netacs.org
Photo- and Electroluminescent Materials: The electron-deficient nature of the triazine core is exploited in the design of materials for organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. rsc.org
Other Industrial Uses: Triazine derivatives are also employed as reactive dyes, where the reactive chlorine atoms on a triazine core form covalent bonds with fibers like cellulose, and as UV stabilizers. wikipedia.org
| Application Area | Specific Use of 1,3,5-Triazine Derivatives | Key Properties Utilized |
| Agriculture | Herbicides (e.g., Atrazine, Simazine) | Inhibition of Photosystem II, Selectivity |
| Advanced Materials | Heat-resistant polymers (Melamine resins) | Thermal stability, Cross-linking ability |
| Photo- and Electroluminescent Materials (OLEDs) | Electron-deficient core, Photophysical properties | |
| Reactive Dyes | Covalent bonding capability with fibers |
The 1,3,5-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov This has led to the development of triazine derivatives with a wide spectrum of pharmacological activities. nih.govglobalscitechocean.com The interest of medicinal chemists is often sparked by the structure-activity relationship (SAR) of these compounds, which allows for the design of potent and selective therapeutic agents. nih.gov
Triazine derivatives have been investigated for numerous therapeutic applications, including:
Anticancer Agents: Compounds like hexamethylmelamine (altretamine) have been used in cancer therapy. nih.gov Many novel triazine derivatives are continuously being synthesized and evaluated for their ability to inhibit tumor growth through various mechanisms, such as the inhibition of dihydrofolate reductase (DHFR). mdpi.com
Antimicrobial and Antiviral Activity: The triazine core is present in compounds showing activity against bacteria, fungi, and viruses, including HIV. nih.govnih.gov
Anti-inflammatory and Antimalarial Agents: Research has demonstrated the potential of triazine-based compounds in treating inflammatory conditions and malaria. nih.govcivilica.com
The ability to easily modify the substituents at the 2, 4, and 6 positions of the triazine ring allows for the optimization of biological activity, selectivity, and pharmacokinetic properties, making it a highly attractive scaffold for drug discovery programs. nih.gov
Specific Focus on 2,4-Diamino-1,3,5-triazine Derivatives
Within the broad family of triazines, derivatives featuring two amino groups at the 2 and 4 positions hold particular importance. These 2,4-diaminotriazine structures are key pharmacophores in several biologically active molecules and serve as versatile synthetic intermediates.
Classification based on the C6-Substituent:
6-Alkyl/Aryl Substituted: These compounds feature a carbon-based group directly attached to the triazine ring. An example is 2,4-Diamino-6-phenyl-1,3,5-triazine (Benzoguanamine), which is used in resins. wikipedia.org The nature of the alkyl or aryl group can significantly influence the molecule's lipophilicity and steric profile.
6-Amino Substituted (Melamines): When the third substituent is also an amino group, the resulting compound is a melamine derivative. These can be further classified based on the substitution on the amino nitrogen atoms (e.g., primary, secondary, or tertiary amines).
6-Heterocyclyl Substituted: A heterocyclic ring can be attached at the 6-position, leading to complex structures with diverse potential for biological interactions. rsc.org
6-Halogenated: Compounds like 2,4-diamino-6-chloro-1,3,5-triazine are important synthetic intermediates, where the chlorine atom can be readily displaced by other nucleophiles.
The synthesis of these compounds often involves the reaction of dicyandiamide (B1669379) with nitriles or the sequential substitution of cyanuric chloride. rsc.orgorganic-chemistry.org
The specific compound, 2,4-Diamino-6-diethylamino-1,3,5-triazine, is a trisubstituted triamine. The presence of the diethylamino group (-N(CH₂CH₃)₂) at the 6-position imparts distinct characteristics to the molecule.
Structural and Electronic Effects: The diethylamino group is an electron-donating group. This electronic contribution can influence the reactivity and basicity of the triazine ring system. The two ethyl groups add steric bulk and increase the lipophilicity (fat-solubility) of the molecule compared to a simple amino group.
Role in Biological Activity: In the context of triazine herbicides, the nature of the N-alkyl substituents is critical for determining herbicidal efficacy and crop selectivity. The size and electronic nature of the alkyl groups on the amino functions at positions 4 and 6 of the triazine ring modulate the binding affinity of the molecule to the D1 protein in photosystem II. While the specific research findings on this compound itself are not as widespread as for commercial herbicides like atrazine, the principles of SAR in this class suggest that the diethylamino group plays a crucial role in defining its biological profile. For instance, in related diaminotriazine structures, the introduction of a basic electron-donating diethylamino substituent has been shown to be potent for cytotoxic activity in certain contexts.
An exploration of the synthetic methodologies for 2,4-diamino-1,3,5-triazine derivatives, with a specific focus on the compound this compound, reveals a landscape rich with established and emerging chemical strategies. These approaches are increasingly guided by the principles of green chemistry, aiming for efficiency, safety, and environmental sustainability.
Structure
2D Structure
Properties
IUPAC Name |
2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H4,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOVZIWCKUWRTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315871 | |
| Record name | 2,4-Diamino-6-diethylamino-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2073-31-6 | |
| Record name | 2073-31-6 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diamino-6-diethylamino-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diamino-6-diethylamino-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Applications in Pharmaceutical and Biomedical Research
Anticancer Activity of 2,4-Diamino-1,3,5-triazine Derivatives
The inherent structural features of 2,4-diamino-1,3,5-triazines, including their aromaticity, planarity, and multiple sites for substitution, allow for the fine-tuning of their physicochemical properties to interact with various biological targets. nih.gov This has led to the development of numerous derivatives with significant anticancer activity against a range of malignancies, such as leukemia, melanoma, and breast cancer. researchgate.net Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes involved in cancer cell proliferation and survival. mdpi.comresearchgate.net
Inhibition of Dihydrofolate Reductase (DHFR) in Bacterial and Eukaryotic Systems
A primary and well-established mechanism for the anticancer and antimicrobial activity of many 2,4-diaminotriazine derivatives is the inhibition of dihydrofolate reductase (DHFR). researchgate.net DHFR is a pivotal enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. researchgate.net The inhibition of DHFR depletes the cellular pool of tetrahydrofolate, thereby disrupting DNA synthesis and repair, which ultimately leads to cell death. This makes DHFR an attractive target for cancer chemotherapy.
Kinetic studies have provided detailed insights into how 2,4-diamino-1,3,5-triazine derivatives inhibit DHFR. These compounds typically act as competitive inhibitors, binding to the same active site as the natural substrate, dihydrofolate. Detailed kinetic characterization reveals that many of these inhibitors bind with a preference for the NADPH-bound binary form of the enzyme. Some studies have also shown that certain triazine derivatives can stabilize unique conformations of the enzyme upon binding, which were previously unobserved. Through X-ray crystallography, the engagement of the E. coli DHFR target has been confirmed, with some derivatives binding in an occluded conformation.
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the structural requirements for potent DHFR inhibition by 2,4-diamino-1,3,5-triazine derivatives. These models mathematically correlate the chemical structure of the compounds with their biological activity.
Several key molecular descriptors have been identified as crucial for DHFR inhibitory activity:
Hydrophobicity: The hydrophobicity of substituents on the triazine ring significantly influences binding affinity. For instance, in a series of 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(3-substituted-phenyl)-s-triazines, the inhibition of Leishmania major DHFR was best correlated with a modified hydrophobicity variable (π'3). usc.edu.co
Steric Factors: The size and shape of the substituents also play a critical role. The molar refractivity (MR), a parameter that describes steric effects, has been shown to be a significant variable in QSAR equations for DHFR inhibition. usc.edu.co
Electronic Properties: The electronic environment of the molecule is vital for its inhibitory action. Studies using electrotopological state descriptors have demonstrated that the presence of electron-attracting groups at specific positions on the triazine derivative can enhance DHFR inhibition. mdpi.com Conversely, substitutions at other positions can decrease activity. mdpi.com
A QSAR study on a series of 33 triazine derivatives found a direct relationship between the electro-topological state and DHFR inhibition, indicating that the molecule's electronic environment is a key determinant of its activity. mdpi.com Another study on 19 s-triazine compounds as antimalarial DHFR inhibitors developed a four-parameter linear equation with a squared correlation coefficient (R²) of 0.7697, highlighting the predictive power of these models. mdpi.com
Molecular docking simulations have provided atomic-level insights into the binding modes of 2,4-diamino-1,3,5-triazine derivatives within the DHFR active site. These computational studies help visualize the specific interactions that govern ligand binding and inhibitor potency.
Docking studies consistently show that the triazine ring and its substituents form key interactions with amino acid residues in the enzyme's active site. For human DHFR, interactions with residues such as Leu22, Phe31, Phe34, and Pro61 are often observed. researchgate.net The nitrogen-substituted triazine ring can make significant hydrophobic contact with these residues, enhancing the inhibition of the enzyme. researchgate.net The binding of these inhibitors is often stabilized by a network of hydrogen bonds and van der Waals interactions. For instance, docking studies on certain derivatives revealed hydrogen bonding with Ile173, Asp53, and Cys14 in the binding pocket of P. falciparum DHFR. The correlation between docking scores (binding energies) and experimentally determined inhibitory activities (IC50 or Ki values) is often strong, validating the predictive power of these in silico models. nih.gov
Activity Against Various Cancer Cell Lines (e.g., Melanoma, Breast Cancer)
The anticancer potential of 2,4-diamino-1,3,5-triazine derivatives has been confirmed through in vitro screening against a wide array of human cancer cell lines. These compounds have demonstrated significant cytotoxic and antiproliferative effects, particularly against melanoma and various subtypes of breast cancer.
One study reported the synthesis of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles. Among these, compound 19 (2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile) showed remarkable activity against the melanoma MALME-3M cell line, with a GI50 value of 3.3 x 10⁻⁸ M. nih.gov
In the context of breast cancer, extensive research has been conducted. A large library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines was evaluated against breast cancer cell lines, revealing that many compounds were particularly effective against the triple-negative MDA-MB-231 cell line. lookchem.com Notably, these active compounds were selective, showing little to no effect on the growth of non-cancerous MCF-10A breast cells. lookchem.com Further design based on a 3D-QSAR model led to the development of a derivative that inhibited MDA-MB-231 cell growth with a GI50 value as low as 1 nM. rsc.orgbohrium.com Other studies have identified triazinyl-carbohydrazides with low micromolar IC50 values in the MDA-MB-231 cell line and other derivatives active against the hormone receptor-positive MCF-7 cell line. acs.org
The table below summarizes the cytotoxic activity of selected 2,4-diamino-1,3,5-triazine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Type | Activity (IC50 / GI50 in µM) | Reference |
|---|---|---|---|---|
| Compound 19 | MALME-3M | Melanoma | 0.033 | nih.gov |
| Compound 8c | K562 | Leukemia | 1.01 | nih.gov |
| Compound 8c | PC-3 | Prostate Cancer | 2.23 | nih.gov |
| Compound 18 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.001 | rsc.orgbohrium.com |
| Triazinyl-carbohydrazide 3a | MDA-MB-231 | Triple-Negative Breast Cancer | Low micromolar range | acs.org |
| Compound 6c | MCF-7 | ER-Positive Breast Cancer | Low micromolar range | acs.org |
| Compound 5b | PIM1 Kinase | (Enzyme Target) | 1.18 µg/mL | nih.gov |
| Substituted Benzenesulfonamide Derivative | HCT-116 | Colon Cancer | 3.6 - 11.0 | rsc.org |
Exploration of Hybrid Molecules with Enhanced Cytotoxic Properties
A promising strategy in drug design is the creation of hybrid molecules, which combine two or more pharmacophores into a single chemical entity. This approach aims to leverage the biological activities of the individual components, potentially leading to synergistic effects, multi-target activity, and improved pharmacological profiles. The 2,4-diamino-1,3,5-triazine scaffold has been successfully incorporated into various hybrid molecules with enhanced cytotoxic properties.
Coumarin-Triazine Hybrids: Coumarins are a class of natural compounds known for their diverse biological activities, including anticancer effects. Hybrid molecules linking a 2,4-diamino-1,3,5-triazine moiety with a coumarin (B35378) or 2-imino-coumarin ring system have been synthesized and evaluated. mdpi.com One such hybrid, 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine, displayed potent cytotoxic activity against a panel of five human cancer cell lines, with IC50 values in the low micromolar range (1.51–2.60 μM). mdpi.com This activity was significantly greater than that of the individual components, demonstrating a synergistic effect. mdpi.com
Chalcone-Triazine Hybrids: Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are known to possess significant anticancer properties. The fusion of the 1,3,5-triazine (B166579) core with the chalcone (B49325) scaffold has yielded derivatives with outstanding anticancer activity. nih.gov Several triazine-based chalcones exhibited potent activity against a panel of 60 cancer cell lines, with GI50 values as low as 0.01 μM, which was superior to the standard drug 5-fluorouracil (B62378) in some cases. mdpi.com In silico studies suggest that the anticancer activity of these hybrids could be related to the inhibition of enzymes like thymidylate synthase. nih.gov
These examples underscore the potential of molecular hybridization as a powerful tool to enhance the cytotoxic properties of 2,4-diamino-1,3,5-triazine derivatives, leading to the development of novel and more effective anticancer agents.
Inhibition of Protein Kinases Involved in Immune and Inflammatory Responses
Derivatives of 2,4-diamino-1,3,5-triazine have been identified as potential inhibitors of protein kinases, which are crucial regulators of cellular processes, including immune and inflammatory responses. ijpras.com A study focused on the design and synthesis of functionalized 6-aryl-2,4-diamino-1,3,5-triazines for their potential as inhibitors in this domain. ijpras.com
In this research, a series of eleven 2,4-diamino-1,3,5-triazine derivatives were synthesized and evaluated for their inhibitory activity against twelve different protein kinases. ijpras.com The enzymatic activities were assessed using a dose-response method to determine the median inhibitory concentration (IC50). ijpras.com Among the synthesized compounds, one derivative, designated as compound 5b, demonstrated notable activity by inhibiting the PIM1 kinase with an IC50 value of 1.18 µg/mL. ijpras.com PIM1 kinase is known to play a role in cell survival and proliferation, making it a target of interest in inflammatory and autoimmune diseases.
| Compound | Target Kinase | IC50 (µg/mL) | Source |
|---|---|---|---|
| Compound 5b | PIM1 | 1.18 | ijpras.com |
Antimicrobial Properties of 2,4-Diamino-1,3,5-triazine Derivatives
The 1,3,5-triazine core is a component of various compounds investigated for their antimicrobial properties. Research has explored the efficacy of these derivatives against a range of microbial pathogens.
Activity Against Specific Bacterial Strains (e.g., S. aureus, Mycobacterium smegmatis)
Several studies have confirmed the antimicrobial potential of 1,3,5-triazine derivatives against Gram-positive bacteria, including Staphylococcus aureus. nih.gov Synthesized series of di- and tri-substituted 1,3,5-triazine derivatives have been evaluated for their activity against this bacterium. nih.gov While these studies establish a basis for the antibacterial effects of the triazine scaffold, specific Minimum Inhibitory Concentration (MIC) data for 2,4-diamino-6-diethylamino-1,3,5-triazine against S. aureus is not detailed in the available literature. Furthermore, research specifically detailing the activity of 2,4-diamino-1,3,5-triazine derivatives against Mycobacterium smegmatis is limited, with available studies focusing on related but structurally distinct heterocyclic compounds like 2,4-diamino-5-deazapteridine derivatives. nih.govamanote.com
Evaluation of Neuronal Voltage-Gated Sodium Channel Blockers
In the realm of neuropharmacology, 2,4-diamino-1,3,5-triazine derivatives have been synthesized and assessed for their ability to block neuronal voltage-gated sodium channels. These channels are critical for the generation and propagation of action potentials in neurons, and their blockers are used in managing conditions like epilepsy and neuropathic pain.
A study investigated four groups of 2,4-diamino-1,3,5-triazine derivatives for their binding activity to these sodium channels. Among the tested compounds, a series of 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines demonstrated the most significant activity. These derivatives were found to block the neuronal sodium channels with IC50 values in the micromolar range.
| Compound Series | Target | IC50 Range (µM) | Source |
|---|---|---|---|
| 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines (4a-4j) | Neuronal Voltage-Gated Sodium Channels | 4.0 - 14.7 |
Chemosterilant Applications in Insect Control
The s-triazine structure is foundational to certain compounds used in insect control. While direct evidence for "this compound" as a chemosterilant is not prominent in recent literature, related compounds demonstrate mechanisms that affect insect reproduction and development.
A notable example is Cyromazine, chemically identified as N-cyclopropyl-1,3,5-triazine-2,4,6-triamine. This compound, which shares the 2,4-diamino-s-triazine core, is utilized as an insect growth regulator. iarconsortium.org It is particularly effective for controlling fly larvae in various environments. iarconsortium.org Cyromazine's mode of action involves disrupting the molting and pupation stages of insect development, thereby preventing the emergence of adult flies. iarconsortium.org This interference with the life cycle serves as an effective method of population control for pests like the housefly, Musca domestica. iarconsortium.orgekb.eg Although it functions as a growth regulator rather than a classic chemosterilant that induces reproductive sterility in adult insects, its application achieves a similar goal of population reduction.
Mechanistic Investigations and Computational Chemistry Studies
Elucidation of Reaction Mechanisms in Synthesis
The synthesis of substituted 1,3,5-triazines, including 2,4-diamino-6-diethylamino-1,3,5-triazine, typically starts from cyanuric chloride. The chlorine atoms on the triazine ring are sequentially substituted by nucleophiles. The reactivity of the remaining chlorine atoms decreases with each substitution. This allows for the controlled synthesis of unsymmetrically substituted triazines. The general mechanism involves nucleophilic aromatic substitution.
A common synthetic route involves the condensation of cyanoguanidine with a corresponding nitrile. For instance, amine-substituted triazines, known as guanamines, are prepared by the condensation of cyanoguanidine with a nitrile. wikipedia.org Another approach is the three-component reaction of imidates, guanidines, and amides or aldehydes, mediated by a base like cesium carbonate, to produce unsymmetrical 1,3,5-triazin-2-amines. organic-chemistry.org Microwave-assisted synthesis has also been employed as a green chemistry approach, reducing reaction times and the use of solvents. rsc.orgresearchgate.net
Computational studies have been used to elucidate reaction mechanisms, such as the reaction of H₂S with hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, revealing a complex energy profile with a significant energy barrier. acs.org The mechanism for the formation of symmetrical N₂,N₄,N₆-trisubstituted-1,3,5-triazines involves the nucleophilic attack of an amine on the electrophilic carbon of the triazine ring. acs.org
Understanding Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing more potent and selective drugs. For triazine derivatives, these studies help in understanding how different substituents on the triazine ring affect their biological activity.
QSAR models have been developed for various triazine derivatives to predict their activity, for instance, as inhibitors of dihydrofolate reductase (DHFR). jocpr.comscialert.net These models often use quantum chemical and energy descriptors such as heat of formation, steric energy, total energy, and HOMO/LUMO energies to correlate the chemical structure with biological activity. jocpr.com For example, one study found that the presence of an electron-attracting group at a specific position on the triazine ring favors its inhibitory action on DHFR. scialert.net
3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been employed to reveal the relationship between the three-dimensional structure of triazine derivatives and their inhibitory activity against targets like human d-amino acid oxidase (h-DAAO). nih.gov These studies have led to the design of new compounds with predicted higher activities. nih.govekb.egnih.gov The insights from SAR and QSAR are crucial for the rational design of novel anticancer agents and other therapeutic molecules based on the 1,3,5-triazine (B166579) scaffold. nih.govnih.gov
Photophysical Properties and Excited-State Dynamics
The photophysical properties of aminotriazines are of interest for applications in materials science and as fluorescent probes. Computational studies are instrumental in understanding their excited-state dynamics.
The Quantum Mechanics/Molecular Mechanics (QM/MM) approach is a powerful tool to study the photophysics of molecules in solution. For cytosine aza-analogues like 2,4-diamino-1,3,5-triazine, QM(MS-CASPT2//CASSCF)/MM has been used to explore their excited-state properties in an aqueous solution. rsc.org This method allows for a detailed investigation of how the solvent environment affects the electronic states and decay pathways of the molecule.
Upon photoexcitation, molecules can return to the ground state through various radiative (fluorescence, phosphorescence) and nonradiative pathways. For 2,4-diamino-1,3,5-triazine, computational studies have proposed nonradiative relaxation mechanisms for the decay of the initially photoexcited S₁(ππ*) state. rsc.org These mechanisms involve transitions between different electronic states (S₁, S₂, T₁, T₂) and surface crossings like conical intersections and singlet-triplet crossings, which facilitate rapid internal conversion or intersystem crossing back to the ground state (S₀). rsc.org Understanding these pathways is crucial for designing molecules with specific fluorescence properties.
Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Structures
Hydrogen bonding plays a critical role in determining the crystal structure and self-assembly properties of 2,4-diamino-1,3,5-triazine derivatives. The amino groups on the triazine ring act as hydrogen bond donors, while the ring nitrogen atoms act as acceptors.
In the crystalline state, these molecules often form extensive networks of hydrogen bonds. For example, in the methanol (B129727) solvate of 2,4-diamino-6-methyl-1,3,5-triazine, centrosymmetric dimeric associations are formed through N—H(amino)⋯N(ring) hydrogen bonds, which connect the triazine rings into planar molecular tapes. nih.govnih.gov These tapes are further interlinked by hydrogen bonds with solvent molecules, creating a three-dimensional structure. nih.govnih.gov
Similarly, in the cocrystal of 2,4-diamino-6-phenyl-1,3,5-triazine with sorbic acid, the triazine molecules form base pairs via N—H⋯N hydrogen bonds, creating supramolecular ribbons. researchgate.netresearchgate.net These ribbons are then interlinked by further hydrogen bonds involving the sorbic acid molecules. researchgate.netresearchgate.net The study of these supramolecular assemblies is important for crystal engineering and the design of new materials with desired properties. researchgate.netnankai.edu.cn
Computational Studies (e.g., DFT, Molecular Mechanics)
Computational methods, particularly Density Functional Theory (DFT) and molecular mechanics, are widely used to investigate the properties of this compound and its analogs.
DFT calculations are employed to study the geometries, electronic structures, and vibrational frequencies of triazine derivatives. rsc.org These calculations can provide insights into the stability of different conformations and the effects of substituents on the electronic properties of the triazine ring. rsc.org For example, DFT has been used to study the adsorption of aminotriazines on graphene surfaces, revealing that the amino groups have a specific attractive interaction with the surface. researchgate.net DFT is also a key component in QSAR studies, where calculated descriptors are used to build predictive models. jocpr.com
Molecular mechanics simulations are often used in conjunction with quantum mechanical methods to study larger systems or longer timescales. Molecular docking, a molecular mechanics-based method, is used to predict the binding modes of triazine derivatives to biological targets like proteins and DNA. nih.govmdpi.com These studies are essential for understanding the mechanism of action of bioactive triazine compounds and for the rational design of new drugs.
Derivatization and Structure Modification Strategies for Targeted Applications
Synthesis of Novel Analogs with Modified Substituents
The synthesis of novel analogs of 2,4-diamino-6-diethylamino-1,3,5-triazine is a key strategy to explore and expand its therapeutic potential. By introducing a variety of chemical moieties at different positions of the triazine ring, researchers can fine-tune the compound's biological activity.
The incorporation of aromatic and heterocyclic rings into the 2,4-diamino-1,3,5-triazine structure has been a fruitful approach in the quest for new therapeutic agents. A two-step synthesis method, often employing a microwave reactor for the preparation of biguanide (B1667054) intermediates, has been utilized to create libraries of 6-aryl-2,4-diamino-1,3,5-triazines. ijpras.com These synthetic strategies allow for the introduction of a wide range of substituted aryl and heteroaryl groups, leading to the discovery of compounds with significant biological activity. For instance, a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines was prepared through a one-pot, microwave-assisted, three-component condensation reaction.
In one study, eleven 6-aryl-2,4-diamino-1,3,5-triazines were synthesized and evaluated for their inhibitory activity against a panel of twelve protein kinases. ijpras.com Among the synthesized compounds, one derivative demonstrated notable inhibitory activity against PIM1 kinase with an IC50 value of 1.18 µg/mL, highlighting the potential of this class of compounds as kinase inhibitors. ijpras.com
The introduction of various alkyl and alicyclic groups onto the 2,4-diamino-1,3,5-triazine core is another important strategy for structural diversification and activity modulation. A series of 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles has been synthesized and subsequently reacted to form more complex derivatives. nih.gov The nature of the alkylamino substituent has been shown to significantly influence the antitumor activity of these compounds.
For example, a series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles were synthesized from 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles. nih.gov The in vitro antitumor activity of these compounds was evaluated, and one derivative, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile, exhibited remarkable activity against the melanoma MALME-3M cell line with a GI50 of 3.3 x 10⁻⁸ M. nih.gov This highlights the importance of the alicyclic piperazine (B1678402) moiety in achieving potent anticancer effects.
A promising strategy in drug design is the creation of hybrid molecules that combine the 2,4-diamino-1,3,5-triazine scaffold with other known bioactive pharmacophores. nih.govresearchgate.net This approach aims to develop dual-acting compounds or to enhance the activity of the parent molecules through synergistic effects. nih.gov
A series of hybrid molecules composed of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins were synthesized by reacting 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes. mdpi.com The cytotoxic properties of these hybrids were evaluated against several human cancer cell lines. mdpi.com One of the hybrid compounds, 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine, displayed significant cytotoxic activity with IC50 values ranging from 1.51 to 2.60 μM across different cell lines. nih.govresearchgate.netmdpi.com This demonstrates the potential of molecular hybridization in generating potent anticancer agents.
Another example involves the synthesis of benzimidazole/1,3,5-triazine-2,4-diamine hybrids as potential multitarget agents for Alzheimer's disease. mdpi.com These compounds were designed to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and BACE-1. mdpi.com Several of these hybrids showed promising inhibitory activities against the target enzymes. mdpi.com
Impact of Substituent Electronic and Steric Properties on Activity
The biological activity of 2,4-diamino-1,3,5-triazine derivatives is profoundly influenced by the electronic and steric properties of their substituents. The interplay of these properties determines the molecule's ability to interact with its biological target.
Electron-donating groups, such as the diethylamino group, can increase the electron density of the triazine ring and influence its binding affinity to target proteins. mdpi.com For instance, in a series of 2-imino-2H-chromen-3-yl-1,3,5-triazine hybrids, the presence of a basic electron-donating diethylamino substituent on the coumarin (B35378) ring was associated with higher cytotoxic potency. mdpi.com Conversely, the introduction of electron-withdrawing groups can also modulate activity, depending on the specific target and binding interactions.
Steric factors, such as the size and shape of the substituents, play a crucial role in determining the compound's fit within the binding pocket of a target enzyme or receptor. The introduction of bulky substituents can either enhance binding through increased van der Waals interactions or hinder it due to steric clashes. mdpi.com For example, in a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, the nature and position of substituents on the aryl rings were found to be critical for their antiproliferative activity. A 3D-QSAR model was developed to further understand these structure-activity relationships and guide the design of more potent compounds.
A study on 1,3,5-triazine (B166579) derivatives targeting the 5-HT7 receptor showed that small substituents like chlorine or fluorine on the aromatic ring resulted in a better fit to the binding pocket and higher activity, while larger substituents led to steric clashes. mdpi.com The electrostatic and steric fields have been shown to be significant contributors to the biological activity of 1,3,5-triazine derivatives. mdpi.com
Strategy for Developing Lead Structures for Drug Discovery
The development of 2,4-diamino-1,3,5-triazine derivatives as lead structures in drug discovery involves a systematic approach of structural modification and biological evaluation to optimize their therapeutic potential. nih.gov A key strategy is the identification of a promising initial hit compound, followed by iterative cycles of chemical synthesis and biological testing to improve its potency, selectivity, and pharmacokinetic properties. nih.gov
One successful approach has been the use of structure-activity relationship (SAR) studies to guide the design of new analogs. For example, the discovery that 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile had potent antitumor activity identified it as a lead candidate for further development. nih.gov Subsequent modifications would focus on optimizing the substituents on the phenylpiperazine and phenylamino (B1219803) moieties to enhance activity and reduce potential off-target effects.
Another strategy is the creation of hybrid molecules, where the 2,4-diamino-1,3,5-triazine scaffold is combined with another pharmacophore to create a molecule with a novel or enhanced mechanism of action. nih.govresearchgate.net The potent cytotoxic activity of the 2,4-diamino-1,3,5-triazine-imino-coumarin hybrid 11 suggests it could serve as a lead structure for the development of new antitumor drugs. nih.govmdpi.com
The table below presents a selection of 2,4-diamino-1,3,5-triazine derivatives and their reported biological activities, illustrating the structure-activity relationships discussed.
| Compound Name | Structure | Biological Activity | Reference |
| 6-(4-chlorophenyl)-N2-(2-morpholinoethyl)-1,3,5-triazine-2,4-diamine | PIM1 Kinase Inhibitor (IC50 = 1.18 µg/mL) | ijpras.com | |
| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | Antitumor Activity (GI50 = 3.3 x 10⁻⁸ M against Melanoma MALME-3M) | nih.gov | |
| 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine | Cytotoxic Activity (IC50 = 1.51–2.60 μM against various cancer cell lines) | nih.govresearchgate.netmdpi.com | |
| N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine | Antiproliferative Activity (IC50 = 6.25 μM against MDA-MB-231 cells) | rsc.org | |
| 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine | Antiproliferative Activity (IC50 = 8.18 μM against MDA-MB-231 cells) | rsc.org |
Advanced Characterization Techniques in 2,4 Diamino 1,3,5 Triazine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure of 2,4-Diamino-6-diethylamino-1,3,5-triazine by providing detailed information about the local chemical environment of each atom. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure.
The ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the diethylamino group and the amino groups. The ethyl protons would typically appear as a quartet for the methylene (B1212753) (-CH₂) group coupled to the methyl (-CH₃) protons, which would in turn appear as a triplet. The protons on the two primary amino (-NH₂) groups would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. chemicalbook.com The spectrum for this compound would feature signals for the three distinct carbons of the triazine ring, as well as signals for the methylene and methyl carbons of the diethylamino substituent. The chemical shifts of the triazine ring carbons are typically found in the range of 160-170 ppm, a characteristic feature for this heterocyclic system. oregonstate.edulibretexts.org The specific chemical shifts are influenced by the nature of the substituent groups on the ring. mdpi.com
Table 1: Expected NMR Data for this compound This table is based on general principles of NMR spectroscopy as specific experimental data is not widely published.
| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | -CH₂- (Ethyl) | ~3.4 - 3.6 | Quartet (q) |
| ¹H | -CH₃ (Ethyl) | ~1.1 - 1.3 | Triplet (t) |
| ¹H | -NH₂ | Variable, broad | Singlet (s, br) |
| ¹³C | C4, C6 (Triazine ring) | ~165 - 168 | Singlet |
| ¹³C | C2 (Triazine ring) | ~168 - 170 | Singlet |
| ¹³C | -CH₂- (Ethyl) | ~40 - 45 | Singlet |
| ¹³C | -CH₃ (Ethyl) | ~12 - 15 | Singlet |
X-ray Diffraction (XRD) for Solid-State Structural Analysis
Such an analysis would reveal the planarity of the triazine ring and the conformation of the diethylamino substituent. Furthermore, it would identify intermolecular interactions, particularly hydrogen bonding patterns involving the amino groups, which are crucial in dictating the supramolecular architecture of the compound in its crystalline form. sid.ir
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. The compound has a monoisotopic mass of 182.12799 Da. uni.lu High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement.
In typical mass spectrometry experiments, the molecule is ionized, often forming a protonated molecule [M+H]⁺ with a predicted m/z (mass-to-charge ratio) of 183.13527. uni.lu Other common adducts, such as sodium [M+Na]⁺ and potassium [M+K]⁺, can also be observed. uni.lu
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely involve the loss of neutral fragments from the diethylamino group (e.g., loss of ethene) or cleavage of the triazine ring, which is a common fragmentation pathway for s-triazine derivatives. youtube.comnist.govnist.gov Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from PubChem. uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₇H₁₅N₆⁺ | 183.13527 |
| [M+Na]⁺ | C₇H₁₄N₆Na⁺ | 205.11721 |
| [M+K]⁺ | C₇H₁₄N₆K⁺ | 221.09115 |
| [M+NH₄]⁺ | C₇H₁₈N₇⁺ | 200.16181 |
| [M-H]⁻ | C₇H₁₃N₆⁻ | 181.12071 |
Spectrophotometric Methods (UV-Vis) for Complexation Studies
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique to study the formation of complexes between molecules and metal ions in solution. nih.gov this compound, possessing multiple nitrogen atoms with lone pairs of electrons, can act as a ligand in the formation of metal complexes. cymitquimica.com
Complexation studies using UV-Vis spectroscopy involve monitoring changes in the absorption spectrum of the ligand upon the addition of a metal ion. The formation of a complex often results in a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity. researchgate.net By systematically varying the concentrations of the ligand and the metal ion (a process known as titration), one can determine the stoichiometry of the complex (e.g., 1:1, 1:2 ligand-to-metal ratio) and calculate its stability constant (K). researchgate.netdb-thueringen.de While the principle is well-established for triazines, specific studies detailing the complexation of this compound with various metal ions are not extensively documented in the literature. researchgate.net
Differential Scanning Fluorimetry (DSF) for Binding Affinity Assessment
Differential Scanning Fluorimetry (DSF), also known as the thermal shift assay, is a high-throughput technique used to assess the binding of small molecules to a target protein. nih.gov The method measures the thermal stability of a protein by monitoring its unfolding transition as a function of temperature. nih.gov The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). nih.gov
The binding of a ligand, such as this compound, to a protein typically stabilizes the protein's folded state, resulting in an increase in its Tm. nih.gov This change in melting temperature (ΔTm) is indicative of a binding event. The magnitude of the thermal shift can be used to rank the binding affinity of different compounds. By performing the experiment with varying concentrations of the ligand, a dose-response curve can be generated, from which the dissociation constant (Kd), a measure of binding affinity, can be calculated. nih.gov
This technique is particularly valuable in drug discovery for screening compound libraries against protein targets. researchgate.net Although a powerful tool, specific applications of DSF to measure the binding affinity of this compound to a particular protein target have not been reported in the surveyed scientific literature.
Environmental and Industrial Research Aspects Excluding Prohibited Elements
Role in Agricultural Chemical Research (as an intermediate)
2,4-Diamino-6-diethylamino-1,3,5-triazine is a versatile compound that serves as a key intermediate in the synthesis of various agrochemicals. chemimpex.com Its stable triazine core, combined with reactive amino groups, makes it a valuable building block for creating more complex molecules with desired biological activity. The primary area of research for this compound in agriculture is in the development of herbicides. chemimpex.com
The unique structure of this triazine derivative allows it to be modified to produce selective herbicides, which are designed to inhibit the growth of specific weeds without harming the crops. chemimpex.com This selectivity is crucial for enhancing agricultural productivity and improving crop yields. Researchers utilize this compound as a starting material, chemically altering its structure to optimize efficacy and environmental stability in new herbicidal formulations. chemimpex.com Its role as an intermediate is fundamental to the synthesis pathway of a number of proprietary agricultural products.
| Area of Research | Role of this compound | Primary Application |
| Agrochemical Synthesis | Key Intermediate / Building Block | Formulation of selective herbicides |
Potential for Use in Dyes and Pigments Development
The application of this compound extends into the field of color chemistry, where it is researched for its potential in the development of novel dyes and pigments. chemimpex.com The 1,3,5-triazine (B166579) ring system is a known chromophore that can be incorporated into larger molecular structures to impart color. The amino substituents on the triazine ring can act as auxochromes, which are groups that can modify the color and intensity of the dye.
Research in this area focuses on using this compound as a scaffold. By reacting it with other aromatic or heterocyclic compounds, chemists can create a diverse range of colored compounds. The specific properties of the resulting dyes, such as their hue, fastness, and solubility, can be tuned by carefully selecting the reactants. This versatility makes triazine derivatives like this one attractive for creating new colorants for textiles, plastics, and other materials. mdpi.com
Research into Corrosion Resistance Agents
Derivatives of 1,3,5-triazine are a subject of significant research in the field of corrosion inhibition. While direct studies on this compound are not extensively published, research on closely related compounds demonstrates the potential of this chemical family as effective corrosion resistance agents. The nitrogen atoms within the triazine ring and in the amino side chains can act as adsorption centers, binding to metal surfaces and forming a protective layer that inhibits corrosion.
For instance, studies on similar molecules have shown remarkable anti-corrosion performance. Research on 2,4-Diamino-6-methyl-1,3,5-triazine on mild steel in a hydrochloric acid solution demonstrated an outstanding inhibition efficiency of 94.6% at a concentration of 10 mM. researchgate.net The adsorption of this compound on the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a stable monolayer. researchgate.net Another study involving 6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium as an inhibitor for brass in a sodium chloride solution reported a corrosion inhibition efficiency of up to 98%. electrochemsci.org These findings suggest that the this compound structure is a promising candidate for developing new corrosion inhibitors for various metals and alloys.
| Related Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency |
| 2,4-Diamino-6-methyl-1,3,5-triazine | Mild Steel | 0.5 M HCl | 94.6% researchgate.net |
| 6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium | Brass | 0.5 M NaCl | 98% electrochemsci.org |
Self-Association and Material Science Applications
The structure of 2,4-diamino-1,3,5-triazine derivatives lends itself to forming predictable, non-covalent interactions, a phenomenon known as self-association. rsc.orgresearchgate.net The hydrogen atoms on the amino groups can form strong hydrogen bonds with the nitrogen atoms in the triazine rings of adjacent molecules. rsc.org These N-H···N interactions are directional and can lead to the spontaneous formation of highly ordered, supramolecular structures. rsc.orgresearchgate.net
Research into various 2,4-diamino-6-R-1,3,5-triazine derivatives has revealed the formation of diverse structural motifs, including pseudo-honeycomb networks and corrugated rosette layers. rsc.org The specific arrangement is dependent on the nature of the 'R' group attached to the triazine ring. This ability to self-assemble into predictable patterns is of great interest in material science and crystal engineering. By designing and synthesizing triazine molecules with specific side chains, researchers aim to create novel materials with tailored properties, such as porous solids for gas storage or functional thin films for electronic applications. The study of these self-associating systems provides fundamental insights into the principles of molecular recognition and non-covalent synthesis. researchgate.net
Q & A
Q. What are the established synthetic routes for 2,4-Diamino-6-diethylamino-1,3,5-triazine, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The synthesis of triazine derivatives often involves cyclization reactions using aminoguanidine salts and dehydration steps under controlled conditions . For example, elevated temperatures (e.g., 80–120°C) and extended reaction times (12–24 hours) are critical to achieving high functionalization degrees, as demonstrated in the synthesis of analogous diamino-triazine polymers . Post-synthesis purification via recrystallization or column chromatography is recommended. Characterization should include H/C NMR, elemental analysis, and mass spectrometry to confirm purity and structure .
Q. How is the molecular structure of this compound confirmed in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For triazine derivatives, triclinic or monoclinic crystal systems are common, with unit cell parameters such as Å, Å, and Å observed in ethanol-solvated analogs . Refinement using SHELX software (e.g., SHELXL) ensures accurate displacement parameters and hydrogen bonding network analysis . Powder XRD can validate bulk crystallinity by comparing experimental and simulated patterns .
Advanced Research Questions
Q. How to design experiments to assess the catalytic efficacy of this triazine derivative in amide-forming reactions?
- Methodological Answer : Inspired by studies on 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), evaluate catalytic performance by varying solvents (e.g., THF, DMF) and tertiary amine bases (e.g., N-methylmorpholine) . Monitor reaction kinetics via H NMR or HPLC to quantify yields. Assess the impact of reactant basicity using Hammett plots or computational models (e.g., DFT) to optimize activation energy . Control experiments should exclude the catalyst to establish baseline reactivity.
Q. What strategies resolve contradictions in environmental mobility data for triazine derivatives during soil fate studies?
- Methodological Answer : Conflicting soil mobility data (e.g., high vs. low K) can arise from variations in soil composition or microbial activity. For 2,4-Diamino-6-phenyl-1,3,5-triazine, a K of ~130 suggests high mobility, but biodegradation via microbial side-chain oxidation may reduce persistence . Resolve discrepancies by conducting site-specific studies:
Q. How to evaluate the structure-activity relationship (SAR) of this triazine in anticancer research?
- Methodological Answer : SAR studies require systematic substitution of the triazine core. For example:
- Replace the diethylamino group with aryl (e.g., 4-fluorophenyl) or cycloalkyl (e.g., 4-methylpiperidine) moieties .
- Test cytotoxicity against leukemia (e.g., K562) or solid tumor cell lines using MTT assays.
- Develop 3D-QSAR models using molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity .
- Compare IC values with reference compounds like melamine derivatives .
Q. What experimental approaches characterize supramolecular interactions of this triazine in cocrystallization studies?
- Methodological Answer : Cocrystallization with alkanecarboxylic acids (e.g., nonanoic acid) can form 1:2 stoichiometric complexes . Key steps include:
- Screening solvents (e.g., ethanol/water mixtures) via slow evaporation.
- Analyzing hydrogen bonding via SC-XRD (e.g., N–H···O interactions).
- Validate bulk homogeneity with PXRD and thermal analysis (DSC/TGA).
- Computational modeling (e.g., Mercury software) to predict packing motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
